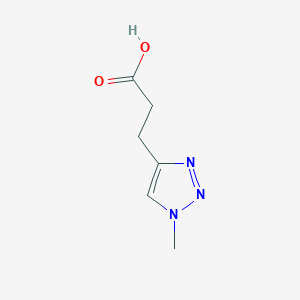
3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid” is a compound that contains a 1H-1,2,3-triazole ring. The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions were carried out in an aqueous medium .作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Triazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some triazole compounds can stabilize copper (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Triazole compounds are known to influence various biochemical pathways, including protein s-palmitoylation, which facilitates the membrane association and proper subcellular localization of proteins .
Result of Action
Some triazole compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid . For instance, some triazole compounds are known to be thermally stable .
实验室实验的优点和局限性
3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has some advantages for lab experiments, including its stability, solubility, and selectivity for chiral separation. This compound can also be easily synthesized and purified, which makes it a suitable compound for different applications. However, this compound has some limitations, including its potential toxicity and limited availability. This compound should be handled with care, and its effects on different biological systems should be carefully studied before use.
未来方向
There are several future directions for the study of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid, including the synthesis of new derivatives with improved properties and biological activities. This compound can also be used as a building block for the synthesis of new materials with electronic and optical properties. In addition, the study of the mechanism of action of this compound can provide insights into the regulation of different biological targets and the development of new drugs. Further research is needed to fully understand the potential applications and limitations of this compound in different fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been synthesized through different methods and studied for its potential applications in different fields. This compound has been shown to interact with different biological targets, and has different biochemical and physiological effects. This compound has some advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications and limitations of this compound in different fields of scientific research.
合成方法
3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can be synthesized through different methods, including the reaction of 3-bromopropanoic acid with sodium azide and copper (I) catalyst, followed by the reaction with methylhydrazine to produce this compound. Another method involves the reaction of 3-acetyl-1,2,4-triazole with chloroacetic acid and sodium hydride. The synthesis of this compound has been optimized to improve yield and purity, and different analytical techniques have been used to characterize the compound.
科学研究应用
3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has been studied for its potential applications in different fields of scientific research. It has been used as a chiral derivatizing agent for the separation and analysis of enantiomers in different compounds. This compound has also been used in the synthesis of new compounds with potential biological activities, such as anticancer and antimicrobial agents. In addition, this compound has been studied for its potential application in the field of organic electronics, as a building block for the synthesis of new materials with electronic properties.
属性
IUPAC Name |
3-(1-methyltriazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQWBBLAMCLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28819-28-5 |
Source


|
| Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2901917.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2901918.png)
![2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2901920.png)



![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2901925.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2901926.png)
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901927.png)
![2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2901930.png)

![methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate](/img/structure/B2901932.png)
![4,6-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2901934.png)